molecular formula C14H8O4 B13953469 Oxanthrene-2,8-dicarbaldehyde CAS No. 856053-86-6

Oxanthrene-2,8-dicarbaldehyde

Cat. No.: B13953469
CAS No.: 856053-86-6
M. Wt: 240.21 g/mol
InChI Key: RXZUBLNYBZADKH-UHFFFAOYSA-N
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Description

Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with aldehyde groups at the 2 and 8 positions. This compound is part of the dibenzodioxin family, which includes various derivatives with significant chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde typically involves the following steps:

    Formation of the Dioxin Ring: The initial step involves the formation of the 1,4-dioxin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Aldehyde Groups: The aldehyde groups are introduced at the 2 and 8 positions through formylation reactions.

Industrial Production Methods

Industrial production methods for Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Scientific Research Applications

Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, its derivatives may interact with the aryl hydrocarbon receptor, affecting gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,e][1,4]dioxin-2,8-dicarboxaldehyde is unique due to the presence of aldehyde groups at specific positions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

856053-86-6

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

dibenzo-p-dioxin-2,8-dicarbaldehyde

InChI

InChI=1S/C14H8O4/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-8H

InChI Key

RXZUBLNYBZADKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

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